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molecular formula C8H4ClNO3 B8401277 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione

3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione

Cat. No. B8401277
M. Wt: 197.57 g/mol
InChI Key: JLJSCLYUDCQETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278977B2

Procedure details

106.8 g (0.65 mol) of 5-methyl-2,3-pyridine dicarboxylic acid anhydride were dissolved in 427 g chlorobenzene and heated up to 85° C. A solution of 0.64 g (0.004 mol) AIBN in 99.0 g (0.66 mol) SO2Cl2 was added during 45 min. The mixture was stirred for additional 90 min at 85° C. Chlorobenzene was partly distilled off and the solution was cooled to 10° C. via 10 h ramp. The precipitate was filtered off and washed with chlorobenzene/hexane.
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
427 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
SO2Cl2
Quantity
99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:5]2=[N:6][CH:7]=1.CC(N=NC(C#N)(C)C)(C#N)C.[Cl:25]C1C=CC=CC=1>>[Cl:25][CH2:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
106.8 g
Type
reactant
Smiles
CC=1C=C2C(=NC1)C(=O)OC2=O
Name
Quantity
427 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
SO2Cl2
Quantity
99 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for additional 90 min at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Chlorobenzene was partly distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 10° C. via 10 h ramp
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with chlorobenzene/hexane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClCC=1C=C2C(=NC1)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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